molecular formula C21H15NS B188772 2,4,5-Triphenylthiazole CAS No. 2104-11-2

2,4,5-Triphenylthiazole

Cat. No. B188772
CAS RN: 2104-11-2
M. Wt: 313.4 g/mol
InChI Key: IGMDHDLFALHDPA-UHFFFAOYSA-N
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Description

2,4,5-Triphenylthiazole (TPTZ) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical and physical properties. TPTZ is widely used in various fields, including materials science, organic synthesis, and biochemistry, owing to its excellent fluorescence properties, high thermal stability, and facile synthesis.

Mechanism Of Action

The mechanism of action of 2,4,5-Triphenylthiazole is based on its unique chemical and physical properties, including its ability to fluoresce and its high thermal stability. 2,4,5-Triphenylthiazole can interact with various molecules, including metal ions, proteins, and nucleic acids, through non-covalent interactions, such as hydrogen bonding and π-π stacking.

Biochemical And Physiological Effects

2,4,5-Triphenylthiazole has been shown to exhibit various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and the ability to induce apoptosis in cancer cells. 2,4,5-Triphenylthiazole has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages And Limitations For Lab Experiments

2,4,5-Triphenylthiazole has several advantages for use in laboratory experiments, including its excellent fluorescence properties, high thermal stability, and facile synthesis. However, 2,4,5-Triphenylthiazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2,4,5-Triphenylthiazole, including the development of new synthetic methods for 2,4,5-Triphenylthiazole and its derivatives, the exploration of its potential therapeutic applications, and the investigation of its interactions with various molecules in biological systems. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 2,4,5-Triphenylthiazole and to determine its potential toxicity and safety in vivo.

Scientific Research Applications

2,4,5-Triphenylthiazole has been extensively studied in various scientific fields, including materials science, organic synthesis, and biochemistry. In materials science, 2,4,5-Triphenylthiazole has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic semiconductors. In organic synthesis, 2,4,5-Triphenylthiazole has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds and chiral compounds. In biochemistry, 2,4,5-Triphenylthiazole has been used as a fluorescent probe for the detection of proteins and nucleic acids.

properties

CAS RN

2104-11-2

Product Name

2,4,5-Triphenylthiazole

Molecular Formula

C21H15NS

Molecular Weight

313.4 g/mol

IUPAC Name

2,4,5-triphenyl-1,3-thiazole

InChI

InChI=1S/C21H15NS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H

InChI Key

IGMDHDLFALHDPA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

2104-11-2

Pictograms

Corrosive; Acute Toxic

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thiobenzamide (13.7 g, 0.10 mole) and desyl chloride (23.1 g, 0.10 mole) are heated under reflux in isopropyl alcohol (100 ml) for three hours. When the reaction mixture is cooled, the white solid precipitate formed is filtered off, washed twice with isopropyl alcohol, and dried. The yield of triphenylthiazole, m.p. 84°-85.5° C., is 21.5 g or 69%.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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